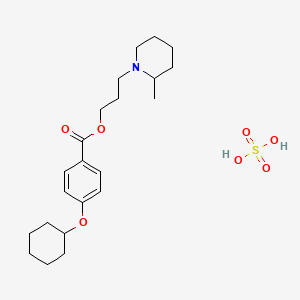
Cyclomethycaine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclomethycaine sulfate is a local anesthetic compound known for its efficacy in numbing and pain relief. It is chemically described as 3-(2-Methyl-1-piperidinyl)propyl 4-(cyclohexyloxy)benzoate sulfate (2:1) . This compound has been utilized in various medical and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclomethycaine sulfate is synthesized through a multi-step process involving the esterification of benzoic acid derivatives. The primary synthetic route includes the reaction of 4-(cyclohexyloxy)benzoic acid with 3-(2-methyl-1-piperidinyl)propyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is purified through crystallization and filtration techniques to obtain the sulfate salt form .
Chemical Reactions Analysis
Types of Reactions
Cyclomethycaine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates and piperidines.
Scientific Research Applications
Cyclomethycaine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell adhesion and spreading due to its anesthetic properties.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Cyclomethycaine sulfate exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses . This action results in localized numbness and pain relief. The molecular targets include sodium channel alpha subunits in the brain and peripheral nerves .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cyclomethycaine sulfate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike lidocaine and bupivacaine, this compound has a cyclohexyloxy group that enhances its lipophilicity and membrane permeability .
Properties
CAS No. |
50978-10-4 |
|---|---|
Molecular Formula |
C22H35NO7S |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid |
InChI |
InChI=1S/C22H33NO3.H2O4S/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4) |
InChI Key |
FEBLWCUYHGPGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


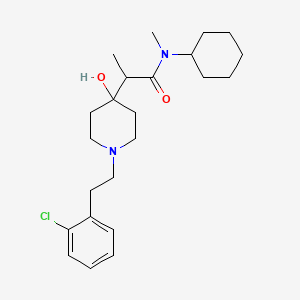
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

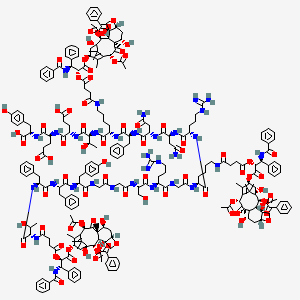
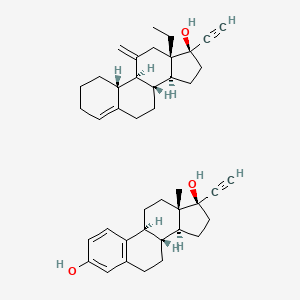
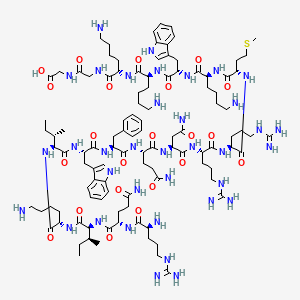
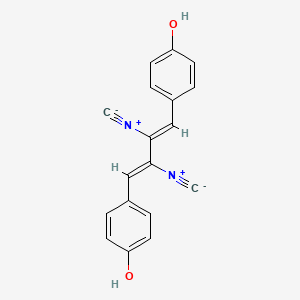
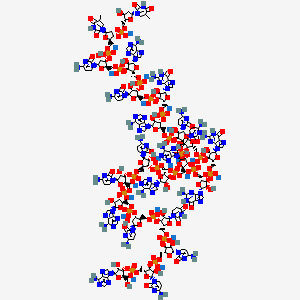
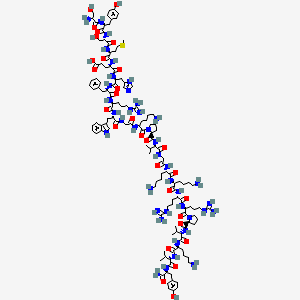
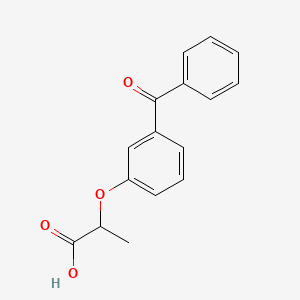
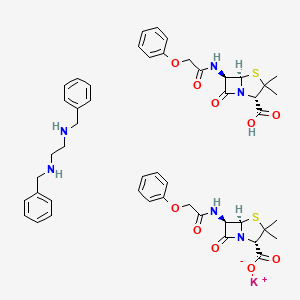
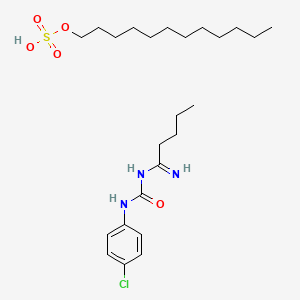
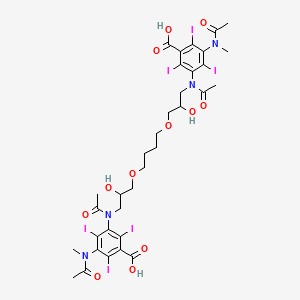
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858726.png)
